emamectin B1b
Overview
Description
Emamectin B1b is a semi-synthetic derivative of avermectin B1, a naturally occurring compound produced by the soil bacterium Streptomyces avermitilis. This compound is part of the avermectin family, which is known for its potent insecticidal and antiparasitic properties. It is commonly used in agriculture and veterinary medicine to control a wide range of pests and parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emamectin B1b is synthesized from avermectin B1 through a series of chemical modifications. The primary synthetic route involves the replacement of a hydroxyl group at the 4’’ position with a methylamino group. This modification enhances the compound’s insecticidal properties. The synthesis typically involves the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 4’’ position.
Methylation: Replacement of the hydroxyl group with a methylamino group.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces avermitilis to produce avermectin B1, followed by chemical modification to obtain this compound. The process includes:
Fermentation: Cultivation of in large fermenters to produce avermectin B1.
Extraction: Isolation of avermectin B1 from the fermentation broth.
Chemical Modification: Conversion of avermectin B1 to this compound through hydroxylation and methylation.
Purification: Final purification to obtain this compound suitable for commercial use
Chemical Reactions Analysis
Types of Reactions: Emamectin B1b undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with other groups to alter the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions
Major Products:
Scientific Research Applications
Emamectin B1b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of macrocyclic lactones.
Biology: Employed in research on insect physiology and neurobiology due to its potent insecticidal properties.
Medicine: Investigated for its potential use in treating parasitic infections in animals and humans.
Industry: Widely used in agriculture as an insecticide to protect crops from pests
Mechanism of Action
Emamectin B1b exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels in the nervous system of insects and parasites. This binding disrupts nerve signal transmission, leading to paralysis and death of the target organisms. The compound enhances the release of GABA from synapses and increases its affinity for receptors on muscle cells, resulting in increased chloride ion influx and hyperpolarization of nerve cells .
Comparison with Similar Compounds
Emamectin B1b is structurally similar to other avermectin derivatives, such as abamectin and ivermectin. it differs in its specific modifications, which enhance its insecticidal properties. Similar compounds include:
Abamectin: A mixture of avermectin B1a and B1b, used as an insecticide and antiparasitic agent.
Ivermectin: A derivative of avermectin B1, widely used in veterinary and human medicine for treating parasitic infections.
Doramectin: Another avermectin derivative with potent antiparasitic properties
This compound stands out due to its specific modifications, which make it particularly effective against a broad spectrum of pests and parasites .
Properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73NO13/c1-25(2)42-28(5)17-18-47(62-42)23-34-20-33(61-47)16-15-27(4)43(26(3)13-12-14-32-24-55-45-41(50)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-11)44(31(8)57-39)60-38-21-36(53-10)40(49-9)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,16,20-24H2,1-11H3/b13-12+,27-15+,32-14+/t26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIOOXFZLKCVHK-VAUHGISYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)NC)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153265 | |
Record name | Emamectin B1B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121424-52-0 | |
Record name | Emamectin B1B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121424520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emamectin B1B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMAMECTIN B1B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P37ZE6MHXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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